4-bromo-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Bromination: The bromine atom is introduced through electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS).
Coupling Reactions: The final coupling of the thiadiazole ring with the benzamide core is achieved through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the sulfonyl group or the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce thiols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-fluorobenzyl)benzamide: Shares a similar core structure but lacks the thiadiazole ring and sulfonyl group.
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar but without the bromine atom.
Uniqueness
4-bromo-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, sulfonyl group, and thiadiazole ring distinguishes it from other compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C16H11BrFN3O3S2 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
4-bromo-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11BrFN3O3S2/c17-12-7-5-10(6-8-12)14(22)19-15-20-21-16(25-15)26(23,24)9-11-3-1-2-4-13(11)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
PJHKOHOWTTUEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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